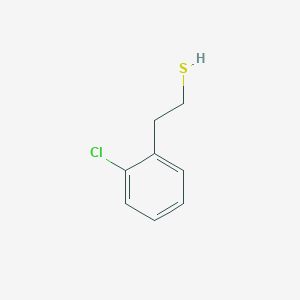

2-(2-Chlorophenyl)ethanethiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(2-Chlorophenyl)ethanethiol” is a chemical compound with the molecular formula C8H9ClS and a molecular weight of 172.68 . It is also known by its IUPAC name, 2-(2-chlorophenyl)ethanethiol .

Synthesis Analysis

A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone has been proposed . This process involves the reduction of 2-CPNCH to norketamine using zinc powder and formic acid. Norketamine is then reacted with formaldehyde and formic acid to synthesize ketamine .Chemical Reactions Analysis

In the context of ketamine synthesis, 2-(2-chlorophenyl)-2-nitrocyclohexanone (2-CPNCH) is reduced to norketamine using zinc powder and formic acid. Norketamine is then methylated to synthesize ketamine .Wissenschaftliche Forschungsanwendungen

Wine Quality Control

2-(2-Chlorophenyl)ethanethiol: plays a significant role in the wine industry, particularly in the quality control of wines. It is involved in the formation of aroma compounds that contribute to the sensory properties of wine . The compound’s presence can influence the antioxidant activity and phenolic concentration, which are critical factors in determining the wine’s overall quality and flavor profile .

Medicinal Chemistry

In medicinal chemistry, derivatives of 2-(2-Chlorophenyl)ethanethiol have been synthesized and studied for their antiprotozoal activity. These derivatives show promise in treating infections caused by protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis . The structure-activity relationship (SAR) studies indicate that certain substitutions on the phenyl ring can significantly enhance antiprotozoal efficacy.

Food Safety Applications

The compound’s derivatives are being explored for their potential use in food safety applications. They are part of the development of three-dimensional electrochemical sensors that can detect components, additives, and emerging pollutants in food, thus ensuring compliance with food safety regulations .

Pharmacological Research

2-(2-Chlorophenyl)ethanethiol: and its derivatives are of interest in pharmacological research due to their diverse biological activities. They are being investigated for their potential therapeutic applications, including their role in the synthesis of bioactive compounds with antiviral, anti-inflammatory, and anticancer properties .

Biochemistry

In biochemistry, the compound is used to study the structure and function of complex biomacromolecules. It helps in characterizing the interactions and stability of proteins and DNA, which is essential for understanding various biological processes and disease mechanisms .

Fermentation Processes

Research into fermentation processes has highlighted the importance of compounds like 2-(2-Chlorophenyl)ethanethiol in the production of biohydrogen and other value-added products through microbial activity . The compound’s derivatives may influence the microbial ecology and efficiency of these bioprocesses.

Aroma and Palate Enhancement

In the wine industry, 2-(2-Chlorophenyl)ethanethiol derivatives are studied for their impact on the aroma and palate of wines. They are involved in the formation of volatile thiols that contribute to the ‘rose-like aroma’ and other complex flavor profiles in wines .

Antiprotozoal Activity Research

There is ongoing research into the antiprotozoal activity of 2-(2-Chlorophenyl)ethanethiol derivatives. These studies aim to develop new treatments for protozoal infections by synthesizing and analyzing various derivatives for their efficacy against specific protozoans .

Zukünftige Richtungen

The future directions for “2-(2-Chlorophenyl)ethanethiol” could involve further exploration of its potential uses in chemical synthesis, particularly in the context of pharmaceuticals. For example, its role in the synthesis of ketamine suggests potential applications in the development of anesthetics and other related drugs .

Wirkmechanismus

Biochemical Pathways

A related compound, 2-(2-chlorophenyl)ethylbiguanide, has been shown to affect the unfolded protein response (upr) pathway, attenuating atf4 and grp78, typical downstream targets of the upr

Result of Action

The related compound 2-(2-chlorophenyl)ethylbiguanide has been shown to have cytotoxic action on ht-29 cells under a serum- and glucose-deprived condition .

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)ethanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMSNXHKWBFVME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCS)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)ethanethiol | |

CAS RN |

131911-21-2 |

Source

|

| Record name | 2-(2-chlorophenyl)ethane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylcyclohexyl)-3-{3-[4-(4-methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2861875.png)

![N-(2,4-dimethylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2861888.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2861889.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2861893.png)

![4-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2861896.png)

![3-(4-chlorophenyl)-9-(3-hydroxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2861898.png)